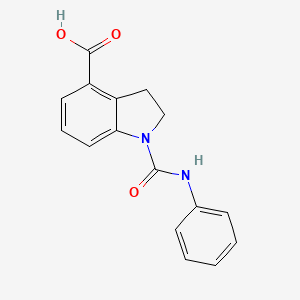

1-(Phenylcarbamoyl)indoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

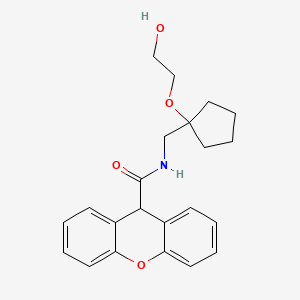

1-(Phenylcarbamoyl)indoline-4-carboxylic acid is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.299. It is a derivative of indole, a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest due to their biological significance . The Fischer indole synthesis, for instance, involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . This process yields a tricyclic indole, which after six steps, gives azepinoindole .Chemical Reactions Analysis

Indole derivatives, including this compound, are known to undergo various chemical reactions. For instance, palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds has been used to synthesize various substituted indoline derivatives .Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

(E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a structurally related compound, has been identified as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. This finding has implications for the development of new selective glycine-site NMDA receptor antagonists (Baron et al., 2005).

Biocatalysis in Synthesis

The synthesis of (S)-2-Indolinecarboxylic acid, an intermediate for ACE inhibitors, through a combination of biocatalysis and homogeneous catalysis, represents a significant advance in the field. This method simplifies the production process, reducing it to just three steps (de Lange et al., 2011).

Photoreversible Photographic Systems

Derivatives of 1,3,3-trimethylspiro[indoline-2,2′-benzopyran], including compounds structurally similar to 1-(Phenylcarbamoyl)indoline-4-carboxylic acid, show reverse photochromism in polar solvents. This discovery has potential applications in photoreversible photographic systems (Shimizu et al., 1969).

Synthesis of N-Acyl Indolines

A novel one-pot cyclization method for producing N-acyl indolines, which are biologically significant, has been developed. This efficient, scalable method provides direct access to N-acyl indolines, which are precursors to many pharmacologically relevant compounds (Wang et al., 2007).

COX-1 Inhibitory Activity

Novel pyrazoline derivatives, including some featuring indoline structures, have been synthesized and found to exhibit promising selectivity against human COX-1. This discovery is significant for the development of new COX-1 inhibitors (Carradori et al., 2012).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 1-(phenylcarbamoyl)indoline-4-carboxylic acid, bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of this compound.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . The interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may affect a variety of biochemical pathways.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(phenylcarbamoyl)-2,3-dihydroindole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-15(20)13-7-4-8-14-12(13)9-10-18(14)16(21)17-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,17,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAULASSNYSZZSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC(=C21)C(=O)O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methyl-4-phenylpyrazol-1-yl)-N-[(E)-3-methylsulfonylprop-2-enyl]acetamide](/img/structure/B2582703.png)

![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)

![3-{[(3-Chlorophenyl)methyl]amino}propan-1-ol hydrochloride](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2582714.png)

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2582718.png)

![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)

![1-Carbazol-9-yl-3-[4-(3-carbazol-9-yl-2-hydroxypropyl)piperazin-1-yl]propan-2-ol](/img/structure/B2582726.png)